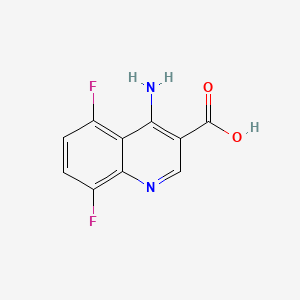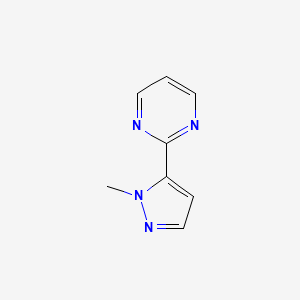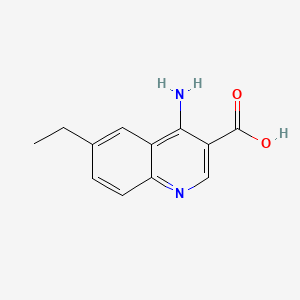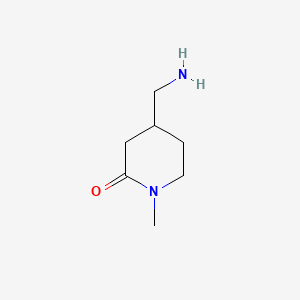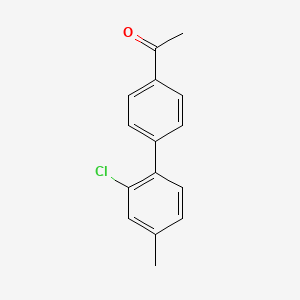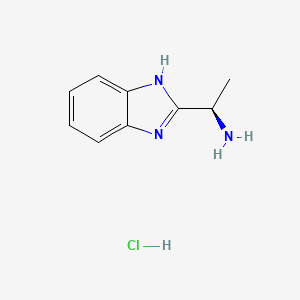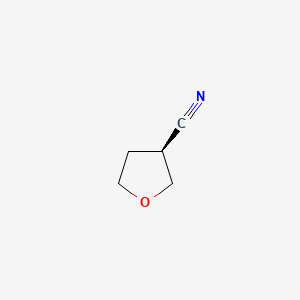
tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, also known as this compound, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is not fully understood, but it is believed to act through inhibition of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions and alter the function of certain enzymes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce cell death. It has also been shown to alter the activity of certain enzymes and modulate protein-protein interactions. In vivo studies have demonstrated its ability to reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may make it less accessible to researchers with limited funding.
Future Directions
There are several future directions for research on tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of interest is the use of this compound (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a tool to study protein-protein interactions and enzyme activity. Additionally, there is potential for the synthesis of new materials with unique properties using this compound (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a building block.
Synthesis Methods
The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate involves the reaction of this compound (1S,3R)-3-amino-cyclohexylcarbamate with 2-chloroethanol in the presence of a base. The reaction proceeds at room temperature and yields the desired product in high purity.
Scientific Research Applications
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science. In drug discovery, it has been shown to have promising activity against certain types of cancer cells and may be developed into a new anticancer drug. In chemical biology, it has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, it has been used to synthesize new materials with unique properties.
properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGGLIBYHINQJ-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)

